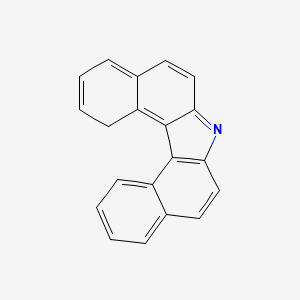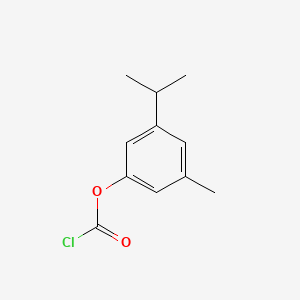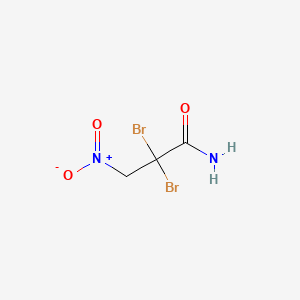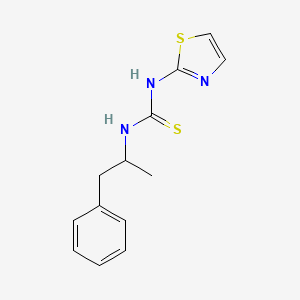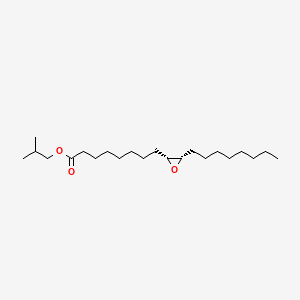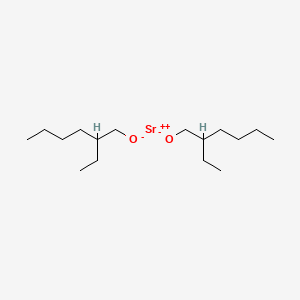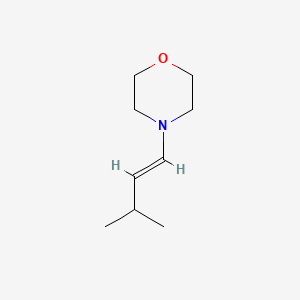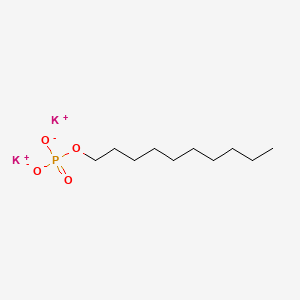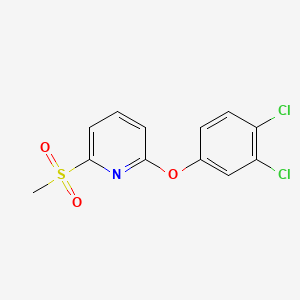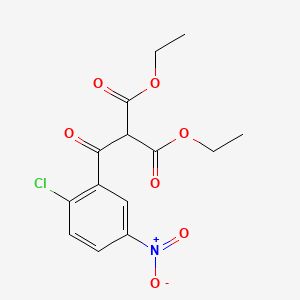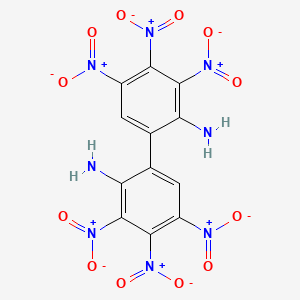
Hexanitrobiphenyldiamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanitrobiphenyldiamine is a chemical compound with the molecular formula C₁₂H₆N₈O₁₂. It is known for its explosive properties and has been used in various military applications. The compound is characterized by its yellow to orange crystalline appearance and is highly toxic.
Vorbereitungsmethoden
Hexanitrobiphenyldiamine is synthesized through the nitration of biphenyldiamine. The process involves treating biphenyldiamine with a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and prevent decomposition of the product. Industrial production methods involve large-scale nitration reactors with precise temperature and concentration controls to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Hexanitrobiphenyldiamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various nitro derivatives.
Reduction: Reduction of this compound typically leads to the formation of aminobiphenyl derivatives.
Substitution: The nitro groups in this compound can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Hexanitrobiphenyldiamine has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other nitro compounds and as a reagent in various organic reactions.
Biology: Studied for its potential mutagenic and toxic effects on biological systems.
Medicine: Investigated for its potential use in targeted drug delivery systems due to its ability to form stable complexes with certain biological molecules.
Industry: Utilized in the production of explosives and as a component in certain types of propellants.
Wirkmechanismus
The mechanism of action of hexanitrobiphenyldiamine involves its interaction with biological molecules through the formation of hydrogen bonds and other non-covalent interactions. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species that can cause cellular damage. Molecular targets include DNA, proteins, and cell membranes, which can be disrupted by the compound’s reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Hexanitrobiphenyldiamine is similar to other nitroaromatic compounds such as hexanitrodiphenylamine and trinitrotoluene. it is unique in its structure, which includes multiple nitro groups attached to a biphenyl core. This structural arrangement gives it distinct explosive properties and reactivity compared to other nitroaromatic compounds.
Similar Compounds
- Hexanitrodiphenylamine
- Trinitrotoluene
- Dinitrobiphenylamine
This compound stands out due to its higher nitrogen content and the presence of two amino groups, which contribute to its unique chemical behavior and applications.
Eigenschaften
CAS-Nummer |
28088-73-5 |
|---|---|
Molekularformel |
C12H6N8O12 |
Molekulargewicht |
454.22 g/mol |
IUPAC-Name |
6-(2-amino-3,4,5-trinitrophenyl)-2,3,4-trinitroaniline |
InChI |
InChI=1S/C12H6N8O12/c13-7-3(1-5(15(21)22)9(17(25)26)11(7)19(29)30)4-2-6(16(23)24)10(18(27)28)12(8(4)14)20(31)32/h1-2H,13-14H2 |
InChI-Schlüssel |
UKFLKXPAZWYTJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])N)C2=CC(=C(C(=C2N)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


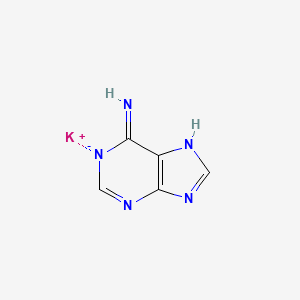
![1-[2-(4-Chlorophenyl)-8-methylquinolin-4-YL]-2-(dihexylamino)ethanol hydrochloride](/img/structure/B12656228.png)
